N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyridazinone moiety in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Formation of the Propanamide Moiety: The final step involves the acylation of the pyridazinone derivative with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridazinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)propanamide
- N-(2-chlorophenyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)propanamide
Uniqueness
N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to the presence of a phenyl group at the 3-position of the pyridazinone ring, which may confer distinct chemical and biological properties compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-13(19(25)21-17-10-6-5-9-15(17)20)23-18(24)12-11-16(22-23)14-7-3-2-4-8-14/h2-13H,1H3,(H,21,25) |
InChI Key |
BOLNBCLUIGPUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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